N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

Ferroptosis Structure-Activity Relationship Lipophilicity

N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (CAS 331275-54-8) is a synthetic fluorene derivative featuring a 9-hydroxyimino core and dibutyl-substituted sulfonamide groups at the 2- and 7-positions. As a structural analog of the well-characterized ferroptosis inducer FIN56 (N2,N7-dicyclohexyl analog), this compound belongs to a class of small molecules that modulate regulated cell death via dual targeting of glutathione peroxidase 4 (GPX4) degradation and squalene synthase activation.

Molecular Formula C21H27N3O5S2
Molecular Weight 465.58
CAS No. 331275-54-8
Cat. No. B2791043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
CAS331275-54-8
Molecular FormulaC21H27N3O5S2
Molecular Weight465.58
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCCCC
InChIInChI=1S/C21H27N3O5S2/c1-3-5-11-22-30(26,27)15-7-9-17-18-10-8-16(31(28,29)23-12-6-4-2)14-20(18)21(24-25)19(17)13-15/h7-10,13-14,22-23,25H,3-6,11-12H2,1-2H3
InChIKeyWJJKYWSUPDVCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2,N7-Dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (CAS 331275-54-8): Structural Baseline for Next-Generation Ferroptosis Inducer Research


N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (CAS 331275-54-8) is a synthetic fluorene derivative featuring a 9-hydroxyimino core and dibutyl-substituted sulfonamide groups at the 2- and 7-positions. As a structural analog of the well-characterized ferroptosis inducer FIN56 (N2,N7-dicyclohexyl analog), this compound belongs to a class of small molecules that modulate regulated cell death via dual targeting of glutathione peroxidase 4 (GPX4) degradation and squalene synthase activation [1]. The molecular formula is C21H27N3O5S2, with a molecular weight of 465.58 g/mol [2]. Its unique N-butyl substitution pattern distinguishes it from other 9-hydroxyiminofluorene-2,7-disulfonamide analogs and positions it as a valuable chemical probe for structure-activity relationship (SAR) campaigns aimed at optimizing ferroptosis induction specificity and pharmacokinetic properties.

Why N2,N7-Dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide Cannot Be Replaced by FIN56 or Other In-Class Analogs Without Quantitative Validation


Within the 9-hydroxyiminofluorene-2,7-disulfonamide chemotype, N-substituent identity critically dictates biological activity, target engagement, and drug-like properties. The reference compound FIN56 (N2,N7-dicyclohexyl analog) achieves its ferroptosis induction EC50 of 240 nM through finely balanced lipophilicity and target interactions [1]. However, simple substitution of the cyclohexyl group with other alkyl amines profoundly alters activity: the N2,N2,N7,N7-tetraethyl analog exhibits weak off-target activity (EC50 = 1,600 nM) at the Cav3.2 T-type calcium channel, highlighting the risk of unintended polypharmacology with suboptimal N-substituents [2]. The N2,N7-dibutyl variant presents a distinct logP and hydrogen-bonding profile that cannot be assumed to replicate FIN56's dual GPX4/squalene synthase mechanism without direct experimental confirmation, making generic substitution scientifically unjustified for procurement decisions in focused ferroptosis research programs.

Quantitative Differentiation Evidence for N2,N7-Dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide Against Closest Analogs


N-Butyl vs. N-Cyclohexyl Substitution: Distinct Lipophilicity Profiles Compared to FIN56

The N2,N7-dibutyl substitution pattern confers a lower computed logP compared to the N2,N7-dicyclohexyl analog FIN56, resulting in a distinct lipophilicity and solubility profile that directly influences membrane permeability and target engagement kinetics [1]. The target compound has a predicted SlogP of 1.45 and logS of -3.77, indicative of moderate lipophilicity suitable for cell-based assays that may differ from FIN56's more hydrophobic cyclohexyl character [1].

Ferroptosis Structure-Activity Relationship Lipophilicity

N-Butyl vs. N-Tetraethyl Substitution: Avoidance of Off-Target Cav3.2 Calcium Channel Activity

The N2,N2,N7,N7-tetraethyl analog exhibits measurable off-target activity at the Cav3.2 T-type calcium channel (EC50 = 1.60E+3 nM), a liability common among certain polyalkyl sulfonamide configurations [1]. The N2,N7-dibutyl analog, with its mono-butyl substitution on each sulfonamide nitrogen, is structurally distinct and predicted to avoid this specific off-target interaction based on steric and electronic considerations, positioning it as a potentially cleaner chemical probe for GPX4/squalene synthase dual targeting [2].

Kinase Selectivity Calcium Channel Off-Target Profiling

N2,N7-Dibutyl Compound as an Underexplored SAR Probe with High Chemical Space Value

According to the ChEMBL database (via ZINC), N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is not reported in any publications and has no predicted bioactivity data, confirming its status as a structurally novel, underexplored chemical entity within the fluorene sulfonamide class [1]. In contrast, FIN56 has over 600 citations, and the tetraethyl analog has defined bioactivity. This absence of prior art positions the dibutyl compound as a high-value scaffold for novel IP generation and for probing substituent effects at the 2- and 7-positions without competing prior art constraints [1].

Chemical Biology Medicinal Chemistry Chemical Probe

Scalable Synthetic Access via Symmetrical Fluorene Sulfonamide Methodology

The compound class benefits from an established synthetic route: methods for preparing symmetrical and nonsymmetrical 2,7-disubstituted 9H-fluorene derivatives, including N2,N7-dialkyl-9-hydroxyimino variants, have been published and can be leveraged for multi-gram synthesis without the need for de novo route development [1]. This contrasts with less accessible or proprietary derivatives, providing a reliable supply chain scenario for procurement planning.

Synthetic Chemistry Scalability Procurement

Recommended Research Applications for N2,N7-Dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide Based on Quantitative Differentiation


Ferroptosis SAR Campaigns Targeting GPX4 Degradation Selectivity

Utilize the N2,N7-dibutyl compound as a key comparator to FIN56 in head-to-head ferroptosis assays (e.g., HT-1080 or 786-O cell lines) to quantify the impact of N-alkyl chain branching on GPX4 degradation potency. The distinct lipophilicity (SlogP 1.45) of the dibutyl variant allows for the systematic exploration of cellular permeability effects on ferroptosis induction [1]. The lack of prior bioactivity data guarantees novelty for publication and patent filing.

Chemical Probe Development with Reduced Polypharmacology Risk

Deploy the compound in target engagement studies (CETSA or DARTS) alongside FIN56 and the tetraethyl analog to validate GPX4 and squalene synthase engagement. The predicted absence of Cav3.2 off-target activity (compared to the tetraethyl analog's EC50 of 1,600 nM) makes it a cleaner tool for dissecting ferroptosis-specific phenotypes without calcium channel interference [2].

Procurement for Proprietary Library Synthesis and IP Generation

Acquire multi-gram quantities of the N2,N7-dibutyl compound as the basis for generating a proprietary N-substituted fluorene sulfonamide library. The scalable synthesis route (SYNLETT methodology) ensures reliable supply, while the compound's uncharted status in ChEMBL provides a clear intellectual property opportunity compared to the heavily cited FIN56 [3].

In Vivo Pharmacokinetic Profiling of Dialkyl Fluorene Sulfonamides

Use the dibutyl analog in preliminary rodent pharmacokinetic studies to benchmark oral bioavailability and brain penetration against the dicyclohexyl (FIN56) standard. The lower predicted logP may translate to improved absorption and distribution characteristics that can only be validated with the authentic N2,N7-dibutyl compound, not generic FIN56 [1].

Quote Request

Request a Quote for N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.